molecular formula C7H13ClN2O B13471215 (4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride

(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride

Cat. No.: B13471215
M. Wt: 176.64 g/mol
InChI Key: FEOKBWNVICBKBR-UHFFFAOYSA-N
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Description

(4r)-1-Azaspiro[33]heptane-6-carboxamidehydrochloride is a compound that belongs to the class of spirocyclic amines Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride typically involves the formation of the spirocyclic ring system. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of a suitable amine with a cyclic ketone can form the spirocyclic structure. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One such method includes the use of protecting group-free routes to avoid complex purification steps.

Chemical Reactions Analysis

Types of Reactions

(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Mechanism of Action

The mechanism of action of (4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to form stable spirocyclic structures makes it valuable in drug design and material science .

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

1-azaspiro[3.3]heptane-6-carboxamide;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c8-6(10)5-3-7(4-5)1-2-9-7;/h5,9H,1-4H2,(H2,8,10);1H

InChI Key

FEOKBWNVICBKBR-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC(C2)C(=O)N.Cl

Origin of Product

United States

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